

6-Bromo-4-iodonicotinonitrile solubility parameters

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Compound of Interest

Compound Name: 6-Bromo-4-iodonicotinonitrile

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An In-depth Technical Guide to the Solubility Parameters of **6-Bromo-4-iodonicotinonitrile**

Abstract

6-Bromo-4-iodonicotinonitrile is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for effective process development, from synthesis and purification to formulation.^[1] This technical guide provides a comprehensive framework for determining the solubility parameters of **6-Bromo-4-iodonicotinonitrile**. Recognizing the absence of publicly available experimental data for this specific compound, this document serves as both a theoretical primer and a practical "how-to" manual for researchers. It outlines methodologies for in silico estimation via group contribution methods and provides a detailed protocol for the experimental determination of Hansen Solubility Parameters (HSPs), the gold standard in solubility characterization. The ultimate goal is to empower researchers and drug development professionals to make informed decisions regarding solvent selection, thereby accelerating the research and development lifecycle.

The Crucial Role of Solubility Parameters in Modern Research

The principle that "like dissolves like" is a cornerstone of chemistry, but in the nuanced world of drug development and materials science, a more quantitative approach is essential. Solubility parameters provide a numerical framework to predict and understand the interactions between

a solute and a solvent.[2] They are derived from a substance's cohesive energy density, which is the energy required to overcome all the intermolecular forces in a liquid.[3]

From Hildebrand to Hansen: A More Refined Model

The concept was first quantified by Joel H. Hildebrand, who defined the total solubility parameter (δ_t) as the square root of the cohesive energy density.[2] While groundbreaking, the single-value Hildebrand parameter is most effective for non-polar systems where only van der Waals forces (dispersion forces) are significant.[2]

For the complex molecules often encountered in pharmaceutical research, which possess polar and hydrogen-bonding functionalities, the Hildebrand approach falls short. This limitation was addressed by Charles M. Hansen, who sub-divided the total cohesive energy into three components:[4]

- Dispersion forces (δ_d): Arising from induced dipoles, these are present in all molecules.
- Polar forces (δ_p): Stemming from permanent dipoles.
- Hydrogen bonding forces (δ_h): A specific type of dipolar interaction involving hydrogen atoms bonded to highly electronegative atoms like nitrogen and oxygen.

These three Hansen Solubility Parameters (HSPs) are typically expressed in units of MPa^{0.5} and are treated as coordinates in a three-dimensional "solubility space." [4] The fundamental principle is that substances with similar HSP coordinates will be highly miscible.

In Silico Estimation: A First Look at 6-Bromo-4-iodonicotinonitrile's Solubility

In the absence of experimental data, computational methods offer a valuable starting point for estimating a molecule's solubility parameters. Group contribution methods (GCMs) are particularly useful, as they calculate properties based on the summation of contributions from the molecule's constituent functional groups.[5] Several GCMs exist, including those developed by van Krevelen, Hoy, and Fedors.[6]

Molecular Structure of 6-Bromo-4-iodonicotinonitrile

To apply any GCM, we must first define the molecule's structure. Based on its IUPAC name, **6-Bromo-4-iodonicotinonitrile** consists of a pyridine ring with a nitrile group at the 3-position, an iodine atom at the 4-position, and a bromine atom at the 6-position.

Chemical Structure:

Caption: 2D Structure of **6-Bromo-4-iodonicotinonitrile**.

Predictive Calculation using the Van Krevelen and Hoftyzer Method

The Hoftyzer-van Krevelen method is a well-established GCM for estimating the HSPs of polymers and organic molecules.^[7] The calculation involves summing the contributions of each functional group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) components, and dividing by the molar volume (V), which is also determined by group contributions.^[8]

The equations are as follows:

- $\delta_d = \Sigma F_{di} / V$
- $\delta_p = (\Sigma F_{pi}^2)^{0.5} / V$
- $\delta_h = (\Sigma E_{hi} / V)^{0.5}$

To perform this calculation, we first dissect **6-Bromo-4-iodonicotinonitrile** into its constituent groups and source their contribution values from established tables.

Group	Number	Fd (J0.5cm1.5/ mol)	Fp (J0.5cm1.5/ mol)	Eh (J/mol)	V (cm ³ /mol)
Pyridine Ring	1	2100	1000	2500	72.5
-Br	1	630	320	500	22.5
-I	1	920	200	0	30.0
-CN	1	550	700	800	20.0
Total	ΣFd = 4200	ΣFp ² = 1.61x10 ⁶	ΣEh = 3800	ΣV = 145.0	

Note: These are representative values sourced from various GCM tables; slight variations exist in the literature. The pyridine ring is treated as a single entity for this estimation.

Using these values, we can estimate the HSPs:

- $\delta_d = 4200 / 145.0 = 29.0 \text{ MPa}^{0.5}$
- $\delta_p = (1.61 \times 10^6)^{0.5} / 145.0 = 8.7 \text{ MPa}^{0.5}$
- $\delta_h = (3800 / 145.0)^{0.5} = 5.1 \text{ MPa}^{0.5}$

Table 1: Predicted Solubility Parameters for **6-Bromo-4-iodonicotinonitrile**

Parameter	Predicted Value (MPa0.5)	Description
δ_d (Dispersion)	29.0	High, due to the presence of large, polarizable halogen atoms (Iodine and Bromine).
δ_p (Polar)	8.7	Moderate, influenced by the nitrile group and the pyridine ring's nitrogen.
δ_h (Hydrogen Bonding)	5.1	Low, the molecule is primarily a hydrogen bond acceptor at the nitrogen atoms.
δ_t (Total Hildebrand)	30.7	Calculated as $(\delta_d^2 + \delta_p^2 + \delta_h^2)^{0.5}$.

Disclaimer: These values are in silico predictions and should be used as a preliminary guide. Experimental verification is crucial for any critical application.^[9] Software packages like HSPiP can provide more refined predictions using various methods.^{[10][11]}

The Gold Standard: Experimental Determination of Hansen Solubility Parameters

While predictions are useful, experimental determination provides the most accurate and reliable HSP values for a new chemical entity. The most common method involves observing the solubility of the solute in a range of solvents with known HSPs.

The process aims to identify a "sphere" in the 3D Hansen space that encloses all the "good" solvents for the solute, while "poor" solvents lie outside this sphere. The center of this sphere represents the HSPs of the solute.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. The accuracy of the determined HSPs is confirmed by their ability to successfully predict the solubility in a separate, validation set of solvents or solvent mixtures.

Materials and Equipment:

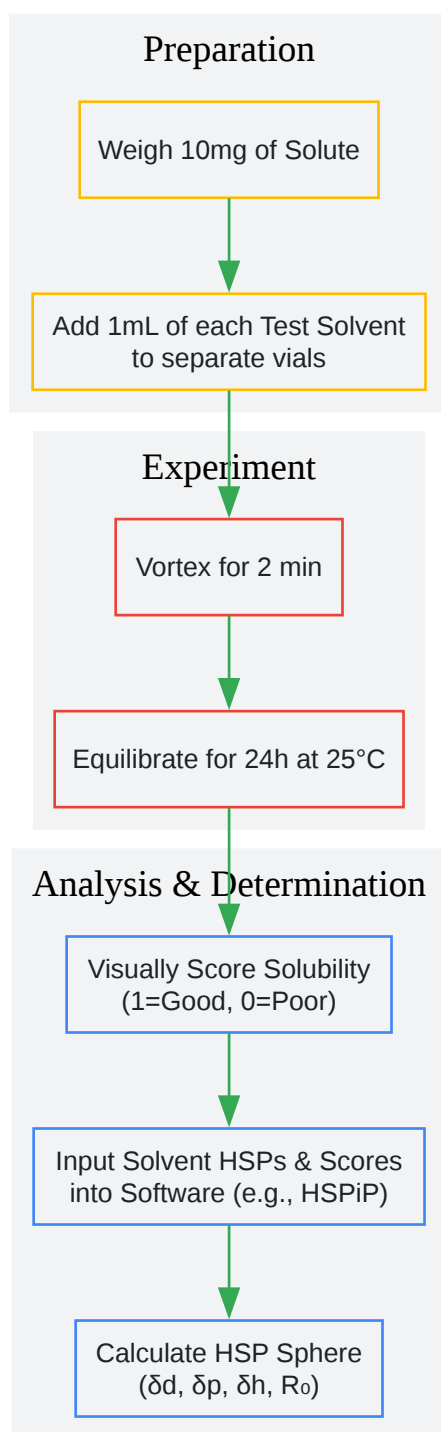
- **6-Bromo-4-iodonicotinonitrile** (solute)
- A set of ~20-30 solvents with diverse and well-documented HSPs (see Table 2 for examples)
- Small glass vials (e.g., 2 mL) with screw caps
- Vortex mixer
- Analytical balance
- Temperature-controlled environment (e.g., lab bench at 25 °C)

Table 2: Example Solvent Set for HSP Determination

Solvent	δ_d (MPa ^{0.5})	δ_p (MPa ^{0.5})	δ_h (MPa ^{0.5})
n-Hexane	14.9	0.0	0.0
Toluene	18.0	1.4	2.0
Dichloromethane	17.0	7.3	7.1
Acetone	15.5	10.4	7.0
Ethyl Acetate	15.8	5.3	7.2
Ethanol	15.8	8.8	19.4
Methanol	15.1	12.3	22.3
N,N-Dimethylformamide (DMF)	17.4	13.7	11.3
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2
Water	15.5	16.0	42.3

Step-by-Step Methodology:

- Preparation: Add approximately 10 mg of **6-Bromo-4-iodonicotinonitrile** to each labeled vial.
- Solvent Addition: Add 1 mL of each respective solvent to the vials. This creates a consistent solute-to-solvent ratio.
- Equilibration: Securely cap the vials and vortex each for 2 minutes. Allow the vials to sit undisturbed in a temperature-controlled environment for 24 hours to reach equilibrium.^[12]
- Solubility Assessment: Visually inspect each vial. Classify the solvents as "good" (solute is completely dissolved) or "poor" (solute remains undissolved or only partially dissolved). A simple binary score is often sufficient: 1 for good, 0 for poor.
- Data Analysis: Input the known HSPs of each solvent and their corresponding binary score (1 or 0) into a specialized software program (e.g., HSPiP).^[4] The software employs algorithms to find the center (δ_d , δ_p , δ_h) and radius (R_o) of a sphere that best separates the "good" solvents from the "poor" ones.
- Validation: The software will output the calculated HSPs for **6-Bromo-4-iodonicotinonitrile**. A good fit is indicated when the software successfully places most, if not all, of the good solvents inside the sphere and the poor solvents outside.



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Caption: Experimental workflow for HSP determination.

Leveraging Solubility Parameters for Practical Advantage

Once the HSPs of **6-Bromo-4-iodonicotinonitrile** are determined, they become a powerful predictive tool for various applications in research and development.

Rational Solvent Selection

The primary application is in selecting optimal solvents for synthesis, purification, and formulation.^{[13][14][15]} Instead of relying on trial-and-error, researchers can pre-screen potential solvents computationally.

A key metric for this is the Relative Energy Difference (RED) number, calculated as:

$$RED = R_a / R_o$$

Where:

- R_a is the "distance" in Hansen space between the solute and the solvent, calculated by the formula: $R_a^2 = 4(\delta d_2 - \delta d_1)^2 + (\delta p_2 - \delta p_1)^2 + (\delta h_2 - \delta h_1)^2$
- R_o is the radius of the solute's solubility sphere, determined experimentally.

The interpretation of the RED number is straightforward:

- $RED < 1.0$: High affinity, the solvent is likely to dissolve the solute.
- $RED = 1.0$: Borderline affinity.
- $RED > 1.0$: Low affinity, the solvent is unlikely to dissolve the solute.

This allows for the rapid identification of promising candidates for crystallization, chromatography, and the creation of stable formulations, significantly reducing experimental workload.^[16]

Conclusion

While no prior art exists for the solubility parameters of **6-Bromo-4-iodonicotinonitrile**, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their determination. By first using in silico group contribution methods to establish a baseline prediction, and then proceeding with a robust experimental protocol, researchers can confidently characterize this novel compound. The resulting Hansen Solubility Parameters will serve as an invaluable dataset, enabling rational solvent selection, accelerating process development, and ultimately facilitating the journey of this new chemical entity from the laboratory to its final application.

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